2-(4-Methyl-2,5-dioxo-4-phenethylimidazolidin-1-yl)acetonitrile

Description

2-(4-Methyl-2,5-dioxo-4-phenethylimidazolidin-1-yl)acetonitrile is a heterocyclic compound featuring an imidazolidinone core substituted with a methyl group, a phenethyl group, and an acetonitrile moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves alkylation or condensation reactions, as seen in structurally related compounds (e.g., compounds 197 and 198 in ) . The compound’s purity and structural integrity are confirmed via techniques such as NMR, UPLC-MS, and TLC, as demonstrated in analogous studies .

Properties

IUPAC Name |

2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-14(8-7-11-5-3-2-4-6-11)12(18)17(10-9-15)13(19)16-14/h2-6H,7-8,10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYYUSMXGPTQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC#N)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-2,5-dioxo-4-phenethylimidazolidin-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions

Biological Activity

2-(4-Methyl-2,5-dioxo-4-phenethylimidazolidin-1-yl)acetonitrile is a compound of interest due to its potential biological activities. This compound belongs to the class of imidazolidinones, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

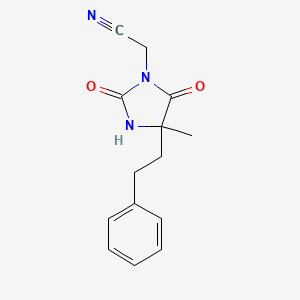

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a dioxoimidazolidinone core with a phenethyl side chain, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds in the imidazolidinone class exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that imidazolidinones possess antimicrobial properties, effective against a range of pathogens.

- Anticancer Properties : Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

- Enzyme Inhibition : Imidazolidinones may act as inhibitors of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted by [source 1] highlighted the antimicrobial efficacy of related imidazolidinone derivatives. The results indicated that these compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL, indicating moderate to strong antimicrobial activity.

Anticancer Activity

A notable investigation into the cytotoxic effects of this compound revealed promising results. In vitro assays showed that this compound induced apoptosis in various cancer cell lines, with an IC50 value of approximately 50 µM. This suggests a potential mechanism for its anticancer properties through the induction of programmed cell death [source 2].

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition potential of this compound. A study examining its effect on certain kinases demonstrated that it could inhibit kinase activity effectively, which is crucial for cancer progression and cellular signaling pathways [source 3].

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC: 32 - 128 µg/mL | |

| Anticancer | IC50: ~50 µM | |

| Enzyme Inhibition | Significant kinase inhibition |

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that:

- Apoptotic Pathways : The compound may trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, contributing to its anticancer effects.

- Disruption of Bacterial Cell Walls : For its antimicrobial effects, it might disrupt bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-Methyl-2,5-dioxo-4-phenethylimidazolidin-1-yl)acetonitrile with structurally related imidazolidinone derivatives, focusing on synthetic yields, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Imidazolidinone Derivatives

Key Observations:

Structural Variations and Electronic Properties: The target compound’s acetonitrile group distinguishes it from derivatives like 197 (benzonitrile) and 198 (adamantyl-benzonitrile). The electron-withdrawing nitrile group influences reactivity and electronic density distribution, as seen in DFT studies of similar compounds where HOMO/LUMO orbitals localize on aromatic/heterocyclic regions . 89% for 197) .

Synthetic Feasibility: The target compound’s phenethyl group may complicate synthesis compared to smaller substituents (e.g., methyl or cyclohexyl). General Method B (alkylation of imidazolidinone precursors with bromo ketones) is effective for analogous compounds .

Biological Relevance: While MIC data for the target compound are unavailable, structurally related imidazolidinones are tested against M. tuberculosis (e.g., isoniazid MIC = 1.8 µM) . The phenethyl group’s hydrophobicity could enhance antimycobacterial activity, though this requires validation.

Commercial Availability :

- The acetic acid analog of the target compound (95% purity) is commercially available, whereas acetonitrile derivatives are less common, possibly due to stability challenges .

Research Findings and Data Interpretation

- NMR Trends: In 197 and 198, aromatic protons resonate at δ 7.72–7.93 ppm, while the imidazolidinone NH proton appears at δ 9.13–9.14 ppm . The target compound’s acetonitrile group would likely deshield adjacent protons, shifting NMR signals relative to acetic acid analogs.

- Retention Time Correlations : UPLC-MS retention times increase with substituent bulk (1.66 min for 197 vs. 1.92 min for 198 ) , suggesting the target compound (phenethyl > cyclohexyl in size) may elute later than 197 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.